molecular formula C6H6ClFN2O B1475328 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one CAS No. 1598204-34-2

3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one

Cat. No. B1475328
CAS RN: 1598204-34-2
M. Wt: 176.57 g/mol
InChI Key: MICARELXBOUFKG-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one, also known as 3-chloro-1-FEP, is a heterocyclic compound that has multiple applications in the scientific, medical, and industrial fields. It is a fluorinated pyrazinone, a class of compounds that are known to have a wide range of biological and pharmacological activities. 3-Chloro-1-FEP has been extensively studied in scientific research, and its various applications have been identified.

Scientific Research Applications

Synthesis and Potential Pharmaceutical Applications

  • Synthesis and Reactivity

    Research has focused on synthesizing pyrazole derivatives, including those related to 3-chloro-1-(2-fluoroethyl)pyrazin-2(1H)-one, and evaluating their reactivity and potential pharmaceutical applications using computational and spectroscopic methods. These studies demonstrate the compound's inhibitory activity against specific enzymes, suggesting its utility in developing new drugs, particularly anti-tuberculosis medications (Thomas et al., 2018).

  • Heterocyclic Synthesis

    The utility of the multifunctionalized 2-azadiene system in this compound for cycloaddition reactions, enabling the synthesis of pyridine or pyrazine derivatives, highlights its role in heterocyclic chemistry. This versatility is crucial for creating nucleoside or alkaloid-type compounds, indicating the compound's significance in synthesizing complex organic structures (Hoornaert, 2010).

  • Crystal Structure Analysis

    Studies on the crystal structures of N-substituted pyrazolines offer insights into the molecular configurations of related compounds. The detailed structural characterization aids in understanding the intermolecular interactions and stability of these compounds, contributing to their potential application in material sciences and pharmaceuticals (Loh et al., 2013).

  • Optical and Electrochemical Properties

    The synthesis and characterization of novel pyrazoline derivatives reveal their unique absorption and fluorescence characteristics. These properties are essential for developing new materials for optical devices and sensors, showcasing the broader applications of this compound beyond pharmaceuticals (Gong et al., 2010).

properties

IUPAC Name

3-chloro-1-(2-fluoroethyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c7-5-6(11)10(3-1-8)4-2-9-5/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICARELXBOUFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=N1)Cl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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